molecular formula C8H10ClN B14859892 3-(Chloromethyl)-2,5-dimethylpyridine CAS No. 856851-26-8

3-(Chloromethyl)-2,5-dimethylpyridine

Cat. No.: B14859892
CAS No.: 856851-26-8
M. Wt: 155.62 g/mol
InChI Key: OEXMYPJFPMOMMI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2,5-dimethylpyridine is an organic compound belonging to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of a chloromethyl group at the third position and two methyl groups at the second and fifth positions makes this compound unique. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2,5-dimethylpyridine typically involves the chloromethylation of 2,5-dimethylpyridine. One common method includes the reaction of 2,5-dimethylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2,5-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides under specific conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce pyridine N-oxides.
  • Reduction reactions result in methyl-substituted pyridines.

Scientific Research Applications

3-(Chloromethyl)-2,5-dimethylpyridine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,5-dimethylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, or other cellular components. This interaction can disrupt normal cellular functions and result in various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-(Chloromethyl)pyridine: Lacks the additional methyl groups, making it less sterically hindered and potentially more reactive.

    2,5-Dimethylpyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    3-(Chloromethyl)-2-methylpyridine: Similar structure but with only one methyl group, affecting its reactivity and steric properties.

Uniqueness: 3-(Chloromethyl)-2,5-dimethylpyridine is unique due to the presence of both the chloromethyl and two methyl groups, which influence its reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

3-(chloromethyl)-2,5-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-3-8(4-9)7(2)10-5-6/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXMYPJFPMOMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273543
Record name Pyridine, 3-(chloromethyl)-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856851-26-8
Record name Pyridine, 3-(chloromethyl)-2,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856851-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-(chloromethyl)-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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